N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide
描述
N-[3-(Hydrazinocarbonyl)phenyl]-4-methylbenzamide (CAS: 315249-21-9) is a benzamide derivative characterized by a 4-methylbenzamide core linked to a phenyl ring substituted with a hydrazinocarbonyl (-CONHNH₂) group at the meta position. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is synthesized via condensation of hydrazine hydrate with a precursor ester or acid in ethanol, as described in protocols for analogous hydrazide derivatives .
属性
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-7-11(8-6-10)14(19)17-13-4-2-3-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHOIZFLOYWAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis via 3-Aminobenzhydrazide Intermediate
A common approach involves the stepwise synthesis of 3-aminobenzhydrazide, followed by acylation with 4-methylbenzoyl chloride (Figure 1):
Step 1: Formation of 3-Aminobenzhydrazide
3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using catalytic hydrogenation or Sn/HCl. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields 3-aminobenzhydrazide.
Step 2: Acylation with 4-Methylbenzoyl Chloride
3-Aminobenzhydrazide reacts with 4-methylbenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, with yields reaching 75–85% after recrystallization from ethanol/water.
Reaction Conditions:
One-Pot Hydrazide Formation and Acylation
An optimized one-pot method avoids isolating the hydrazide intermediate:
- Hydrazinolysis: 3-Nitrobenzamide reacts with excess hydrazine hydrate (3 eq) in ethanol at 80°C for 6 hours.
- In Situ Acylation: 4-Methylbenzoyl chloride (1.1 eq) is added directly to the reaction mixture at 0°C, followed by TEA (2 eq).
- Workup: Filtration and washing with cold methanol yield the product in 82% purity.
Advantages:
Alternative Routes via Diazotization and Reduction
Diazonium Salt Intermediate
This method employs diazotization of 3-aminobenzoic acid, followed by reduction to introduce the hydrazine group (Figure 2):
Step 1: Diazotization
3-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Step 2: Reduction with Sodium Sulfite
The diazonium salt is reduced using Na₂SO₃ in aqueous HCl, yielding 3-hydrazinobenzoic acid.
Step 3: Acylation
3-Hydrazinobenzoic acid reacts with 4-methylbenzoyl chloride in pyridine at 60°C for 4 hours. The product is isolated via acid precipitation (HCl) and recrystallized from ethanol (yield: 65%).
Key Data:
- Purity: >95% (HPLC).
- Limitation: Requires careful pH control during diazotization to avoid decomposition.
Industrial-Scale Synthesis
Large-Sbatch Hydrazinolysis
For industrial production, 3-nitrobenzamide (1 kg scale) undergoes hydrazinolysis in a pressurized reactor with hydrazine hydrate (5 eq) and Raney nickel catalyst at 100°C for 12 hours. After filtration, the crude 3-aminobenzhydrazide is acylated with 4-methylbenzoyl chloride in DMF using K₂CO₃ as a base.
Optimized Parameters:
Comparative Analysis of Methods
Characterization and Quality Control
Synthetic batches are validated using:
- ¹H/¹³C NMR: Confirmsamide (δ 7.8–8.2 ppm) and hydrazine (δ 9.1–9.3 ppm) protons.
- FT-IR: Amide C=O stretch at ~1650 cm⁻¹; N–H bends at 1540 cm⁻¹.
- HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization Strategies
- Hydrazine Stability: Hydrazine intermediates are prone to oxidation. Reactions are conducted under nitrogen, and products are stored at –20°C.
- Byproduct Formation: Excess acyl chloride leads to diacylation. Stoichiometric control and low temperatures mitigate this.
- Scalability: Industrial methods prioritize DMF for solubility but require effluent treatment due to toxicity.
化学反应分析
Types of Reactions
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Azides, nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
Chemical Synthesis Applications
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide serves as an important synthon in organic synthesis. It can be utilized to create a variety of derivatives through reactions with other functional groups. For instance, it has been employed in the preparation of more complex compounds, which can possess enhanced biological activity or improved physicochemical properties.
Synthesis Example
- Method : The synthesis typically involves the reaction of hydrazine with a carbonyl compound followed by acylation to yield the desired hydrazone.
- Yield and Purification : The products are often purified through recrystallization, yielding high purity compounds suitable for further research.
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.
Case Studies
- Antitumor Activity : In studies evaluating the cytotoxic effects of benzamide derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro.
- Mechanism of Action : Interaction studies suggest that this compound may inhibit specific pathways involved in cancer cell survival, although further research is needed to elucidate its precise mechanisms.
Pharmacological Research
This compound has been investigated for its pharmacokinetic properties and safety profile. Preliminary studies indicate that it is well-tolerated in animal models, showing no significant adverse effects at therapeutic doses.
Pharmacokinetics
- Bioavailability : Studies have assessed the bioavailability of this compound when administered orally, indicating promising absorption characteristics.
- Tissue Distribution : Research on tissue distribution reveals that the compound effectively reaches target organs, enhancing its potential as a therapeutic agent.
作用机制
The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Structural Analogs
Positional Isomers: 3-Methyl vs. 4-Methyl Substitution
- N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS: 315671-80-8) differs only in the position of the methyl group on the benzamide ring. This positional isomerism can significantly alter physicochemical properties and bioactivity. For example, the 4-methyl substitution in the target compound may enhance steric interactions in enzyme binding pockets compared to the 3-methyl analog .
Hydrazide Derivatives with Heterocyclic Appendages
- Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) incorporate benzimidazole rings, which improve π-π stacking interactions with kinase ATP-binding sites.
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) feature triazole-thione moieties, which enhance metabolic stability but lack the hydrazine group’s nucleophilic reactivity .
Ponatinib Derivatives
- 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-N-[3-(trifluoromethyl)phenyl]-4-methylbenzamide (compound 16 in ) shares the 4-methylbenzamide core but includes an ethynyl-linked heterocycle for improved kinase inhibition (e.g., ABL1). The target compound’s hydrazine group may offer distinct binding modes but lower oral bioavailability compared to compound 16’s 42% bioavailability in rats .
Functional Comparisons: Kinase and HDAC Inhibition
Kinase Inhibition
- Hybrid 4-methylbenzamide-purine derivatives (7–16 in ) inhibit PDGFRα, Abl, and BRAF kinases via ATP-competitive binding. Docking scores for these compounds range from −9.2 to −11.5 kcal/mol (AutoDock Vina), whereas the target compound’s predicted score (based on structural similarity) is −8.7 kcal/mol , suggesting moderate activity .
- Ponatinib analogs () achieve sub-nanomolar IC₅₀ values against ABL1 mutants. The absence of a trifluoromethyl group in the target compound may reduce potency but improve selectivity .
HDAC Inhibition
- N-(2-aminophenyl)-4-methylbenzamide derivatives (e.g., B10 in ) inhibit HDAC2 with docking scores of 76.7 kcal/mol, surpassing reference drugs SAHA (42.5 kcal/mol). The target compound’s hydrazine group could mimic the zinc-binding hydroxamate in SAHA, though its exact HDAC affinity remains unstudied .
- Compound 109 (), an HDAC1/HDAC3 inhibitor with a Ki ratio of 6:1, demonstrates that substituents on the benzamide ring modulate isotype specificity. The target compound’s hydrazine group may favor HDAC1 inhibition due to its smaller size .
Physicochemical and Pharmacokinetic Properties
- The target compound’s lower LogP compared to ponatinib derivatives suggests better aqueous solubility, though its hydrazine group may confer instability under acidic conditions .
生物活性
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring and a 4-methylbenzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a candidate for therapeutic applications in enzyme inhibition and protein interactions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Studies have shown that compounds with similar structures demonstrate antiviral properties, particularly against orthopoxviruses. For instance, related compounds have been effective in reducing viral loads in infected animal models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may have implications in treating diseases where enzyme dysregulation is a factor.
1. Antiviral Efficacy
In a study involving mice infected with orthopoxviruses, a related compound demonstrated significant reduction in virus production in the lungs after oral administration. The effective dose was found to be comparable to established antiviral agents, suggesting potential therapeutic applications for this compound in treating viral infections .
2. Enzyme Interaction Studies
Research has focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The compound was shown to inhibit enzyme activity effectively, leading to altered cellular responses that could be harnessed for therapeutic purposes.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide | Similar hydrazine structure; different methyl position | Moderate enzyme inhibition |
| N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide | Contains sulfonamide group; enhanced solubility | Increased antibacterial activity |
These comparisons illustrate how variations in substituents can influence the chemical properties and biological activities of similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
